molecular formula C12H6Cl5I B1220442 Feniodium chloride CAS No. 34563-73-0

Feniodium chloride

Cat. No.: B1220442
CAS No.: 34563-73-0
M. Wt: 454.3 g/mol
InChI Key: VWMVVFFLQCUGKR-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Feniodium chloride can be synthesized through various methods. One common approach involves the reaction of 2,4-dichlorophenyl iodide with chlorine gas under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are carefully monitored to maintain the desired temperature and pressure. After the reaction is complete, the product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Feniodium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated phenols , while substitution reactions can produce various chlorinated derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,4-dichlorophenyl)iodonium chloride
  • Iodophenyl chloride
  • Dichloroiodobenzene

Uniqueness

Feniodium chloride is unique due to its specific combination of iodine and chlorine atoms, which gives it distinct chemical properties and biological activity. Compared to similar compounds, it has shown higher efficacy in certain applications, particularly as an anthelmintic agent .

Properties

CAS No.

34563-73-0

Molecular Formula

C12H6Cl5I

Molecular Weight

454.3 g/mol

IUPAC Name

bis(2,4-dichlorophenyl)iodanium;chloride

InChI

InChI=1S/C12H6Cl4I.ClH/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;/h1-6H;1H/q+1;/p-1

InChI Key

VWMVVFFLQCUGKR-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1Cl)Cl)[I+]C2=C(C=C(C=C2)Cl)Cl.[Cl-]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)[I+]C2=C(C=C(C=C2)Cl)Cl.[Cl-]

Synonyms

2,4-dichlorodiphenyleneiodonium

Origin of Product

United States

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